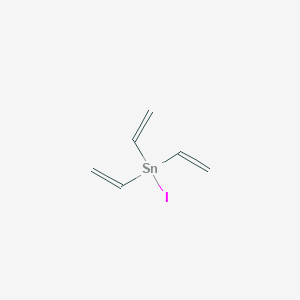
Triethenyl(iodo)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethenyl(iodo)stannane is an organotin compound characterized by the presence of three ethenyl groups and one iodine atom attached to a tin center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of triethenyl(iodo)stannane typically involves the reaction of ethenylmagnesium bromide with tin(IV) iodide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
SnI4+3CH2=CHMgBr→Sn(CH2=CH2)3I+3MgBrI
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Triethenyl(iodo)stannane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Oxidation and Reduction: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Radical Reactions: The compound can generate radicals under specific conditions, facilitating radical-mediated transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) are used.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or light irradiation are employed.
Major Products:
Substitution Reactions: Products include various organotin compounds with different substituents.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Radical Reactions: Products include radical adducts and cyclized products.
Wissenschaftliche Forschungsanwendungen
Triethenyl(iodo)stannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of complex organotin compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Research: Organotin compounds, including this compound, are studied for their biological activity and potential medicinal applications.
Radiochemistry: The iodine atom in the compound can be replaced with radioactive isotopes, making it useful in radiolabeling and imaging studies.
Wirkmechanismus
The mechanism of action of triethenyl(iodo)stannane involves its ability to participate in various chemical reactions due to the presence of reactive ethenyl groups and the tin center. The compound can form radicals, undergo substitution, and participate in oxidation-reduction reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Tributyltin Hydride: Another organotin compound used in radical reactions and organic synthesis.
Triphenyltin Chloride: Used in various organic transformations and as a catalyst.
Tetraalkynylstannanes: Employed in Stille cross-coupling reactions for the formation of carbon-carbon bonds.
Uniqueness: Triethenyl(iodo)stannane is unique due to the presence of ethenyl groups, which provide distinct reactivity compared to other organotin compounds. Its ability to participate in a wide range of reactions, including radical and substitution reactions, makes it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
49826-66-6 |
|---|---|
Molekularformel |
C6H9ISn |
Molekulargewicht |
326.75 g/mol |
IUPAC-Name |
tris(ethenyl)-iodostannane |
InChI |
InChI=1S/3C2H3.HI.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
SKVPBOHNPSLPDE-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[Sn](C=C)(C=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


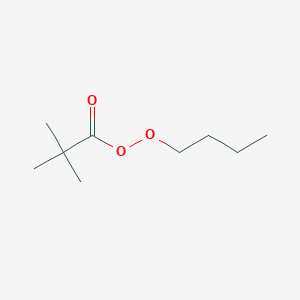



![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
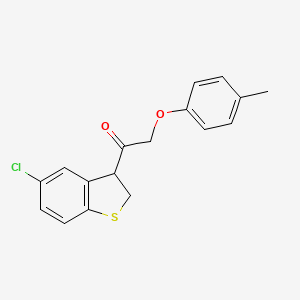

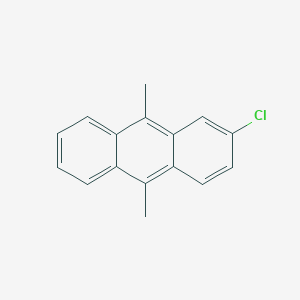
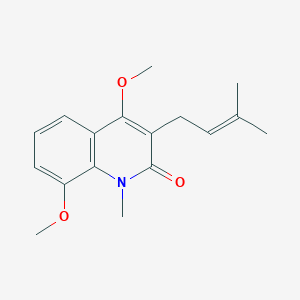



![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

